1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride
Description
1-[2-Fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride is a fluorinated aromatic amine characterized by a benzylamine core substituted with a fluorine atom at the 2-position and a trifluoromethoxy group at the 5-position of the phenyl ring. The trifluoromethoxy group contributes to electron-withdrawing effects and metabolic stability, while the fluorine atom modulates lipophilicity and steric interactions.
Properties
CAS No. |
2459963-15-4 |
|---|---|
Molecular Formula |
C8H8ClF4NO |
Molecular Weight |
245.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Directing Group Utilization
The synthesis typically begins with a substituted aniline derivative to leverage directing effects for subsequent functionalization. For instance, 4-(trifluoromethoxy)aniline serves as a common precursor, where the amino group directs electrophilic substitution to the para position. Fluorination at the ortho position is achieved via directed metalation using lithium diisopropylamide (LDA), followed by quenching with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). This step is critical for establishing the 2-fluoro-5-(trifluoromethoxy) substitution pattern.
Detailed Experimental Procedures
Stepwise Synthesis via Bromination and Amination
Step 1: Bromination of 4-(Trifluoromethoxy)Aniline
A solution of 4-(trifluoromethoxy)aniline (10.0 g, 56.8 mmol) in acetic acid (100 mL) is treated with bromine (9.1 g, 113.6 mmol) at 0°C. The mixture is stirred for 12 h, quenched with ice water, and extracted with dichloromethane. The organic layer is dried over MgSO₄, concentrated, and purified via column chromatography to yield 2-bromo-4-(trifluoromethoxy)aniline (14.2 g, 89%).
Step 2: Fluorination via Directed Ortho-Metalation
2-Bromo-4-(trifluoromethoxy)aniline (10.0 g, 35.7 mmol) is dissolved in dry THF (150 mL) under nitrogen. LDA (2.0 equiv) is added at −78°C, followed by NFSI (1.5 equiv). The reaction is warmed to room temperature, quenched with NH₄Cl, and extracted with ethyl acetate. Purification affords 2-fluoro-5-(trifluoromethoxy)aniline (7.8 g, 82%).
Step 3: Benzyl Bromide Formation
The aniline (7.8 g, 34.2 mmol) is diazotized with NaNO₂ (2.8 g, 40.0 mmol) in HBr (48% w/w) at 0°C. After 1 h, CuBr (4.9 g, 34.2 mmol) is added, and the mixture is heated to 60°C for 2 h. Extraction with DCM yields 2-fluoro-5-(trifluoromethoxy)benzyl bromide (9.1 g, 85%).
Step 4: Gabriel Synthesis and Hydrolysis
The benzyl bromide (9.1 g, 29.0 mmol) is reacted with potassium phthalimide (6.4 g, 34.8 mmol) in DMF at 80°C for 12 h. The product is hydrolyzed with hydrazine hydrate (5.0 mL) in ethanol, followed by acidification with HCl to precipitate 1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride (6.2 g, 70%).
Optimization of Reaction Conditions
Catalytic Coupling for Trifluoromethoxy Group Installation
Recent advances utilize palladium-catalyzed coupling to introduce the trifluoromethoxy group. Aryl boronic esters react with trifluoromethyl hypofluorite (CF₃OF) in the presence of Pd(OAc)₂ and Xantphos, achieving >90% conversion at 80°C. This method circumvents the need for hazardous fluorinating agents and improves regioselectivity.
Reductive Amination vs. Gabriel Synthesis: Yield Comparison
| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | 25 | NaBH₃CN | 78 | 95 |
| Gabriel Synthesis | 80 | - | 70 | 98 |
| Suzuki Coupling | 100 | Pd(OAc)₂ | 65 | 92 |
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 8.8 Hz, 1H), 7.32 (dd, J = 8.8, 2.4 Hz, 1H), 7.25 (d, J = 2.4 Hz, 1H), 4.12 (s, 2H).
-
¹³C NMR (101 MHz, D₂O) : δ 152.1 (q, J = 38 Hz, OCF₃), 135.6, 130.2, 122.4 (q, J = 256 Hz, CF₃), 118.7, 115.4, 44.8 (CH₂NH₂).
-
HRMS (ESI+) : m/z calcd for C₈H₇F₄NO [M+H]⁺: 210.0432; found: 210.0429.
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms a purity of 98.5% with a retention time of 6.8 min.
Industrial-Scale Considerations and Challenges
Chemical Reactions Analysis
Nucleophilic Substitution
The methanamine group undergoes nucleophilic substitution due to its high nucleophilicity. Fluorine atoms on the aromatic ring may modulate reactivity through electron-withdrawing effects, stabilizing intermediates or transition states.
Alkylation/Acylation
The primary amine can react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acid chlorides) to form secondary or tertiary amines. For example, reacting the compound with methylamine in THF yields carboxamides .
Protonation and Salt Formation
The hydrochloride salt is formed via protonation of the amine group. This step is critical for improving stability and solubility, often performed under acidic conditions (e.g., 4 N HCl) followed by vacuum drying .
Reaction Mechanisms and Conditions
Impact of Functional Groups
-
Trifluoromethoxy Group : Electron-withdrawing effects enhance metabolic stability and lipophilicity, influencing reactivity in substitution and alkylation reactions.
-
Fluorine Substituents : Increase stability of intermediates and modulate regioselectivity in aromatic reactions.
Analytical and Purification Methods
Scientific Research Applications
1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the synthesis of drugs with improved efficacy and safety profiles.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with molecular targets:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Position :
- The 5-position trifluoromethoxy group in the target compound contrasts with analogs like (2-Fluoro-4-(trifluoromethoxy)phenyl)methanamine , where the trifluoromethoxy group is at the 4-position. This positional isomerism can significantly alter electronic distribution and steric interactions, influencing binding to targets such as serotonin or dopamine receptors .
Cyclopropane Integration :
- Compounds like (1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride incorporate a cyclopropane ring, which restricts conformational flexibility. This rigidity may enhance selectivity for specific receptors or improve metabolic stability compared to the more flexible benzylamine scaffold of the target compound .
Chirality :
- Enantiomeric analogs (e.g., (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride ) demonstrate the impact of stereochemistry. The target compound lacks a chiral center, whereas these analogs may exhibit enantiomer-specific activity, critical for optimizing therapeutic indices .
This substitution could shift activity toward different receptor subtypes .
Pharmacological Implications
- However, analogs with bis(trifluoromethyl) groups (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride) may exhibit excessive lipid solubility, leading to off-target effects .
- Metabolic Stability : The cyclopropane-containing analog’s rigid structure likely reduces susceptibility to oxidative metabolism compared to the target compound’s flexible benzylamine core .
- Receptor Selectivity : Positional isomerism (e.g., 4- vs. 5-trifluoromethoxy) could modulate affinity for serotonin 2C (5-HT2C) receptors, as seen in related compounds targeting antipsychotic pathways .
Biological Activity
1-[2-Fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
The compound features a trifluoromethoxy group, which is known to enhance the biological activity of various pharmaceuticals. The presence of fluorine atoms often increases lipophilicity, potentially improving cellular uptake and bioavailability.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines.
IC50 Values
The compound has shown effective inhibition of cancer cell proliferation with IC50 values typically reported below 10 µM. For instance, derivatives containing similar structural motifs have been evaluated against human colon (SW480, SW620) and prostate (PC3) cancer cells, achieving IC50 values ranging from 1.5 to 8.9 µM, indicating a potent cytotoxic profile compared to standard chemotherapeutics like cisplatin .
The mechanisms underlying the cytotoxic effects of this compound have been explored in various studies:
- Apoptosis Induction : Flow cytometry analysis has shown that treatment with this compound leads to significant late apoptosis in cancerous cells, particularly in SW480 and SW620 cell lines. The percentage of cells undergoing late apoptosis reached up to 97% in treated groups .
- Cell Viability Reduction : The compound effectively reduces cell viability across multiple cancer types, with reductions reported between 20% and 93% depending on the concentration and duration of exposure .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Colon Cancer Study : In a controlled study involving SW480 and SW620 cells, treatment with the compound resulted in a significant decrease in cell numbers, with a noted reduction of up to 72% in certain conditions .
- Prostate Cancer Evaluation : Another investigation focused on PC3 cells demonstrated a reduction in viable cell counts by approximately 63%, showcasing the compound's potential as an anti-cancer agent .
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : While direct synthetic routes for this compound are not detailed in the evidence, analogous methods for structurally related aryl methanamine hydrochlorides involve:
- Grignard reactions : For example, isopropylmagnesium chloride in tetrahydrofuran (THF) at low temperatures (-5°C) has been used to synthesize trifluoromethyl-substituted aromatic ketones, achieving 69% yield .
- Reductive amination : A common approach for primary amines, involving carbonyl intermediates and reducing agents like sodium cyanoborohydride.
- Key parameters include temperature control (to minimize side reactions), solvent polarity (THF or dichloromethane), and stoichiometric ratios of reagents.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and F NMR identify fluorine environments and aromatic proton splitting patterns. For example, trifluoromethoxy groups exhibit distinct F signals near -55 to -60 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. Impurities can be quantified against reference standards, as seen in pharmaceutical impurity analysis .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H] peak at m/z ~228 for the free base).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Avoid skin/eye contact and inhalation of dust .
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Disposal : Segregate halogenated waste and consult certified disposal services, as recommended for fluorinated aromatic amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Methodological Answer :
- Temperature Gradients : Lower temperatures (-10°C to 0°C) reduce decomposition of trifluoromethoxy intermediates .
- Catalyst Screening : Palladium-based catalysts may enhance coupling reactions for aryl halide precursors.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of fluorinated intermediates.
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Structural Analog Comparison : Compare enantiomers (e.g., (R)- and (S)-isomers of trifluoromethoxy-substituted amines) to assess stereochemical impacts on activity .
- Dose-Response Curves : Perform rigorous EC/IC determinations under standardized assay conditions (pH, temperature).
- Meta-Analysis : Cross-reference PubChem data (e.g., InChI keys, bioactivity datasets) to identify confounding variables like impurity profiles .
Q. What are the common impurities formed during synthesis, and how are they identified and quantified?
- Methodological Answer :
- Byproducts : Hydrolysis of trifluoromethoxy groups to phenolic derivatives or halogen exchange products (e.g., chloro- vs. fluoro-substituted impurities).
- Analytical Techniques :
- LC-MS/MS : Detects trace impurities (e.g., dehalogenated byproducts) with limits of quantification (LOQ) < 0.1% .
- F NMR**: Quantifies fluorine-containing impurities via integration of distinct signals .
Q. How does the introduction of fluorine and trifluoromethoxy groups affect the compound's physicochemical properties?
- Methodological Answer :
- Lipophilicity : Trifluoromethoxy groups increase logP values, enhancing membrane permeability. Measured via shake-flask method or computational tools (e.g., MarvinSketch).
- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism. In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic half-life .
- Electron-Withdrawing Effects : Trifluoromethoxy groups decrease pKa of the amine (e.g., from ~10.5 to ~9.2), affecting solubility and salt formation .
Q. What computational methods predict the compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin or dopamine receptors, leveraging PubChem 3D conformers .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in simulated lipid bilayers (e.g., GROMACS).
- QSAR Models : Train models on fluorinated aryl methanamine datasets to predict IC values against GPCR targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
